Ethyl (4-oxo-3,4-dihydrophthalazin-1-yl)acetate
Overview
Description
Mechanism of Action
Target of Action
Ethyl (4-oxo-3,4-dihydrophthalazin-1-yl)acetate is a chemical compound that has been studied for its potential anti-cancer activities . The primary targets of this compound are human liver cancer (HepG2) and human breast cancer (MCF-7) cell lines . These cells play a crucial role in the progression of liver and breast cancer, respectively.
Mode of Action
It is known that the compound interacts with its targets (cancer cells) and induces cytotoxicity . This suggests that the compound may interfere with the normal functioning of these cells, leading to their death and thus inhibiting the progression of cancer.
Result of Action
The primary result of the action of this compound is the induction of cytotoxicity in cancer cells . This leads to the death of these cells, thereby inhibiting the progression of cancer.
Preparation Methods
The synthesis of Ethyl (4-oxo-3,4-dihydrophthalazin-1-yl)acetate typically involves the reaction of phthalic anhydride with hydrazine hydrate to form 4-oxo-3,4-dihydrophthalazine. This intermediate is then reacted with ethyl bromoacetate under basic conditions to yield the final product . The reaction conditions often include the use of solvents such as ethanol or methanol and a base like sodium hydroxide or potassium carbonate .
Chemical Reactions Analysis
Ethyl (4-oxo-3,4-dihydrophthalazin-1-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl group can be replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Ethyl (4-oxo-3,4-dihydrophthalazin-1-yl)acetate has several scientific research applications:
Comparison with Similar Compounds
Ethyl (4-oxo-3,4-dihydrophthalazin-1-yl)acetate can be compared with similar compounds such as:
2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid: This compound shares a similar core structure but has different substituents, leading to distinct chemical and biological properties.
Ethyl 2-(3-benzyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetate: Another similar compound with a benzyl group, which affects its reactivity and applications.
The uniqueness of this compound lies in its specific structure and the resulting properties that make it suitable for various research and industrial applications .
Properties
IUPAC Name |
ethyl 2-(4-oxo-3H-phthalazin-1-yl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c1-2-17-11(15)7-10-8-5-3-4-6-9(8)12(16)14-13-10/h3-6H,2,7H2,1H3,(H,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBIOFKSFKYRIIX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=NNC(=O)C2=CC=CC=C21 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30324943 | |
Record name | Ethyl (4-oxo-3,4-dihydrophthalazin-1-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30324943 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25947-13-1 | |
Record name | 25947-13-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408028 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethyl (4-oxo-3,4-dihydrophthalazin-1-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30324943 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ethyl 2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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